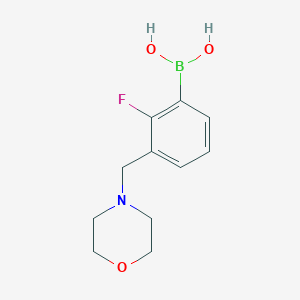
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group, a methyl group, and a nitrile group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Oxidation: The alcohol group is oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Nitrile Formation: The ketone is then converted to the nitrile using reagents like hydroxylamine hydrochloride followed by dehydration with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxylamine hydrochloride and phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other derivatives.
Scientific Research Applications
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: The alcohol precursor to the nitrile compound.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: The ketone intermediate in the synthesis.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamide: A derivative formed through substitution reactions.
Uniqueness
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m0/s1 |
InChI Key |
AWVUYKHSNNYPOX-AXFHLTTASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


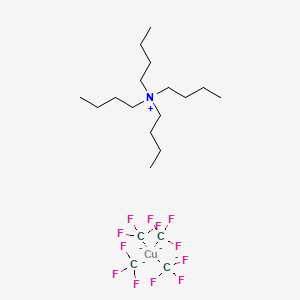
![3,4,7,8-Tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B1495820.png)
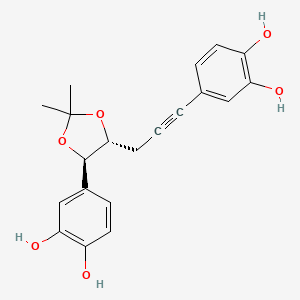
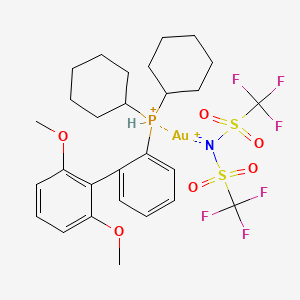


![methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B1495874.png)
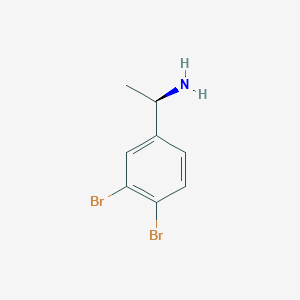
![(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1495880.png)
![tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1495881.png)



